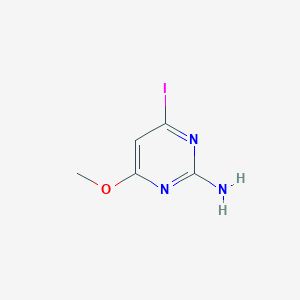

2-Amino-4-iodo-6-methoxypyrimidine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-iodo-6-methoxypyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6IN3O/c1-10-4-2-3(6)8-5(7)9-4/h2H,1H3,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUUIKPWOPKWOHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC(=N1)N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6IN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50550540 | |

| Record name | 4-Iodo-6-methoxypyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50550540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100594-13-6 | |

| Record name | 4-Iodo-6-methoxypyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50550540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of 2-Amino-4-iodo-6-methoxypyrimidine

An In-depth Technical Guide to the Synthesis of 2-Amino-4-iodo-6-methoxypyrimidine

Abstract

This technical guide provides a comprehensive overview of a robust synthetic pathway for this compound, a key heterocyclic intermediate in the fields of medicinal chemistry and agrochemical development. The synthesis is logically segmented into two primary stages: the construction of a versatile chlorinated pyrimidine precursor, and its subsequent conversion to the target iodo-derivative. This document elucidates the underlying chemical principles, provides detailed, field-tested experimental protocols, and offers insights into the causality behind procedural choices. The methodologies are designed to be self-validating, ensuring scientific integrity and reproducibility for researchers, scientists, and drug development professionals.

Introduction and Strategic Overview

The 2-aminopyrimidine scaffold is a privileged structure in modern chemistry, forming the core of numerous therapeutic agents and biologically active molecules.[1] The specific functionalization pattern of this compound (C₅H₆IN₃O) makes it a particularly valuable building block.[2] The methoxy group modulates solubility and electronic properties, the amino group provides a key site for further derivatization, and the iodo group serves as an excellent leaving group for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of diverse molecular complexity.

A direct, single-step synthesis of this target is challenging. A more strategic and industrially scalable approach involves a multi-step sequence starting from simple, commercially available precursors. The core of our strategy is the synthesis of the key intermediate, 2-Amino-4-chloro-6-methoxypyrimidine , followed by a halogen exchange reaction to install the iodo group.

Caption: Overall Synthetic Workflow.

PART A: Synthesis of the Chlorinated Precursor

The synthesis of 2-Amino-4-chloro-6-methoxypyrimidine is a well-established process that proceeds in two main steps from 2-Amino-4,6-dihydroxypyrimidine (also known as 6-aminouracil).

Step 1: Dichlorination of 2-Amino-4,6-dihydroxypyrimidine

Causality and Expertise: The hydroxyl groups on the pyrimidine ring are tautomers of the more stable keto form (a pyrimidinedione). To convert them into effective leaving groups for subsequent nucleophilic substitution, a powerful chlorinating agent is required. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation. It reliably converts the keto groups to chloro groups. The reaction is often performed with a tertiary amine base, such as N,N-dimethylaniline, which acts as a catalyst and scavenges the HCl generated in situ, driving the reaction to completion.[3]

Experimental Protocol:

-

Setup: In a three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and a dropping funnel, add 2-Amino-4,6-dihydroxypyrimidine (1.0 eq).

-

Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, 5.0-10.0 eq) to the flask under an inert atmosphere (N₂ or Ar).

-

Catalyst: Slowly add N,N-dimethylaniline (0.1-0.2 eq) dropwise via the dropping funnel. The addition is exothermic and should be controlled.

-

Reaction: Heat the reaction mixture to reflux (approx. 105-110 °C) and maintain for 3-5 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).

-

Work-up: After cooling to room temperature, slowly and carefully quench the reaction mixture by pouring it onto crushed ice. This step is highly exothermic and must be performed in a well-ventilated fume hood. The crude 2-Amino-4,6-dichloropyrimidine will precipitate as a solid.

-

Isolation: Filter the solid precipitate, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum.

Step 2: Selective Mono-Methoxylation

Causality and Expertise: The two chlorine atoms on 2-Amino-4,6-dichloropyrimidine are electronically distinct due to the influence of the C2-amino group. This allows for the selective replacement of one chlorine atom with a methoxy group. By carefully controlling the stoichiometry of the nucleophile (sodium methoxide, NaOMe) and the reaction temperature, mono-substitution can be achieved with high selectivity.[4][5] Using exactly one equivalent of sodium methoxide in a polar aprotic solvent at a controlled temperature favors the formation of the mono-substituted product over the di-substituted byproduct.[4]

Experimental Protocol:

-

Setup: In a round-bottom flask, dissolve 2-Amino-4,6-dichloropyrimidine (1.0 eq) in a polar aprotic solvent such as acetone or THF.[4]

-

Nucleophile Addition: Prepare a solution of sodium methoxide (1.0 eq) in methanol and add it dropwise to the pyrimidine solution at a controlled temperature, typically between 5-25 °C.

-

Reaction: Stir the mixture at this temperature for 2-4 hours. Monitor the disappearance of the starting material by TLC.

-

Work-up: Once the reaction is complete, a significant portion of the solvent (>30%) is distilled off. Water is then added to precipitate the product.[4] This technique effectively removes the majority of the highly soluble inorganic salts (NaCl) and unreacted starting materials.

-

Isolation: Filter the precipitated white solid, wash with cold water, and dry under vacuum to yield 2-Amino-4-chloro-6-methoxypyrimidine.

PART B: Synthesis of this compound

The final step is the conversion of the chloro-group to an iodo-group. The most direct and efficient method for this transformation is the Finkelstein reaction, a classic halogen exchange process.

Causality and Expertise: The Finkelstein reaction is an equilibrium process. To drive it towards the desired iodo-product, Le Chatelier's principle is exploited. The reaction is performed in a solvent (typically acetone or acetonitrile) in which sodium iodide (NaI) is soluble, but the resulting sodium chloride (NaCl) byproduct is insoluble.[6] The precipitation of NaCl from the reaction mixture effectively removes it from the equilibrium, driving the reaction to completion. The mechanism is a nucleophilic aromatic substitution (SₙAr), facilitated by the electron-withdrawing nature of the pyrimidine ring nitrogens.

Caption: SₙAr Mechanism for the Iodination Step.

Experimental Protocol:

-

Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-Amino-4-chloro-6-methoxypyrimidine (1.0 eq) in anhydrous acetone.

-

Reagent Addition: Add sodium iodide (NaI, 1.5-2.0 eq) to the solution.

-

Reaction: Heat the mixture to reflux (approx. 56 °C) and maintain for 12-24 hours. The formation of a white precipitate (NaCl) is indicative of reaction progress. Monitor the reaction by TLC until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature and filter to remove the precipitated NaCl.

-

Isolation: Evaporate the acetone from the filtrate under reduced pressure. Dissolve the resulting residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane), wash with a dilute aqueous solution of sodium thiosulfate (to remove any residual iodine color), then with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization (e.g., from an ethanol/water mixture) to afford pure this compound.

Data Summary and Characterization

The successful synthesis of the target compound and its intermediates should be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and melting point analysis.

| Compound | Formula | MW ( g/mol ) | Typical Yield |

| 2-Amino-4,6-dichloropyrimidine | C₄H₃Cl₂N₃ | 163.99 | 85-95% |

| 2-Amino-4-chloro-6-methoxypyrimidine | C₅H₆ClN₃O | 159.57 | 70-85% |

| This compound | C₅H₆IN₃O | 251.03 | 75-90% |

Conclusion

This guide outlines a logical, efficient, and scalable synthetic route to this compound. By understanding the chemical principles behind each transformation—from the exhaustive chlorination with POCl₃ to the selective methoxylation and the equilibrium-driven Finkelstein reaction—researchers can reliably produce this valuable intermediate. The provided protocols serve as a robust foundation for laboratory synthesis, enabling further exploration in drug discovery and materials science.

References

- CN110818643A - Preparation method of 2-amino-4, 6-dimethoxypyrimidine.

-

Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biologi. Impactfactor.org. [Link]

-

Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. MDPI. [Link]

- CN103159684B - Method for preparing 2-amino-4, 6-dimethoxypyrimidine.

-

Facile Synthesis of 2‐Amino‐4,6‐dimethoxypyrimidine over Lewis Acidic Ionic Liquid Catalysts. ResearchGate. [Link]

- US20060035913A1 - Method for the production of 2-amino-4-chloro-6-alkoxypyrimidines.

-

2-Amino-4,6-dimethoxypyrimidine. PubChem. [Link]

-

(PDF) Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. ResearchGate. [Link]

- US2521544A - Iodinating amino pyrimidines and amino pyridines.

-

This compound. PubChem. [Link]

-

A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. National Institutes of Health (NIH). [Link]

-

1,2-Iodoamine synthesis by substitution. Organic Chemistry Portal. [Link]

- US9382194B2 - Iodination process for the preparation of 3, 5-disubstituted-2, 4, 6-triiodo aromatic amines compounds.

- DE10249946B4 - Process for the preparation of 2-amino-4-chloro-6-alkoxypyrimidines.

-

2-Amino-6-methylpyrimidin-4-one. PubChem. [Link]

-

Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. National Institutes of Health (NIH). [Link]

Sources

- 1. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C5H6IN3O | CID 13824465 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN110818643A - Preparation method of 2-amino-4, 6-dimethoxypyrimidine - Google Patents [patents.google.com]

- 4. US20060035913A1 - Method for the production of 2-amino-4-chloro-6-alkoxypyrimidines - Google Patents [patents.google.com]

- 5. DE10249946B4 - Process for the preparation of 2-amino-4-chloro-6-alkoxypyrimidines - Google Patents [patents.google.com]

- 6. 1,2-Iodoamine synthesis by substitution [organic-chemistry.org]

An In-depth Technical Guide to 2-Amino-4-iodo-6-methoxypyrimidine

Introduction

2-Amino-4-iodo-6-methoxypyrimidine is a halogenated pyrimidine derivative that serves as a versatile and highly valuable building block in synthetic organic and medicinal chemistry. The pyrimidine core is a privileged scaffold, found in a vast array of biologically active compounds, including approved therapeutics and agrochemicals. The specific arrangement of the amino, iodo, and methoxy substituents on this particular scaffold provides a unique combination of reactivity and physicochemical properties. The electron-donating amino and methoxy groups activate the pyrimidine ring, while the iodo-substituent at the C4 position offers a prime handle for carbon-carbon and carbon-heteroatom bond formation via modern cross-coupling methodologies. This guide provides an in-depth analysis of its chemical properties, a plausible synthetic route, expected spectral characteristics, reactivity, and safety protocols, designed to empower researchers in leveraging this compound for novel molecular design and discovery.

Part 1: Core Chemical and Physical Properties

A thorough understanding of the fundamental physicochemical properties of a synthetic building block is critical for experimental design, from reaction setup to purification and storage.

Chemical Identifiers

| Identifier | Value |

| CAS Number | 100594-13-6[1][2][3] |

| Molecular Formula | C₅H₆IN₃O[1][3] |

| Molecular Weight | 251.03 g/mol [1][3] |

| IUPAC Name | 4-iodo-6-methoxypyrimidin-2-amine[3] |

| InChI | InChI=1S/C5H6IN3O/c1-10-4-2-3(6)8-5(7)9-4/h2H,1H3,(H2,7,8,9)[2][3] |

| InChI Key | OUUIKPWOPKWOHG-UHFFFAOYSA-N[2] |

| SMILES | COC1=CC(=NC(=N1)N)I |

Physical and Computed Properties

The physical state and solubility dictate handling and reaction conditions, while computed properties offer insight into a molecule's behavior in biological systems.

| Property | Value / Observation | Source |

| Physical Form | Solid[2] | Supplier Data |

| Storage Temperature | 2-8°C, inert atmosphere, keep in dark place[2] | Supplier Data |

| XLogP3 | 0.8[3] | Computed |

| Hydrogen Bond Donor Count | 1[3] | Computed |

| Hydrogen Bond Acceptor Count | 4[3] | Computed |

| Rotatable Bond Count | 1[3] | Computed |

| Exact Mass | 250.95556 Da[3] | Computed |

| Topological Polar Surface Area | 61 Ų[3] | Computed |

Part 2: Synthesis and Purification

While specific literature detailing the synthesis of this compound is not abundant, a robust synthetic route can be logically constructed from well-established pyrimidine chemistry. The most plausible pathway involves the direct iodination of a readily available precursor.

Proposed Synthetic Pathway: Electrophilic Iodination

The synthesis logically begins with 2-amino-6-methoxypyrimidine. The pyrimidine ring, activated by the amino and methoxy groups, is susceptible to electrophilic aromatic substitution. The C4 position is a likely site for this reaction.

Reaction Scheme: 2-amino-6-methoxypyrimidine + N-Iodosuccinimide (NIS) → this compound

-

Causality: N-Iodosuccinimide is a mild and effective electrophilic iodinating agent for electron-rich aromatic and heteroaromatic systems. Its use avoids the harsh conditions associated with molecular iodine and strong oxidants. Acetonitrile is a common polar aprotic solvent for such reactions. This method has been successfully applied to similar pyrimidine systems.[4]

Workflow for Synthesis and Purification

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a self-validating system; progress can be checked at each stage using standard analytical techniques (TLC, LC-MS).

-

Reaction Setup: To a solution of 2-amino-6-methoxypyrimidine (1.0 eq) in dry acetonitrile (0.1 M) in a round-bottom flask under a nitrogen atmosphere, cool the mixture to 0°C using an ice bath.

-

Reagent Addition: Add N-Iodosuccinimide (1.1 eq) portion-wise over 15 minutes, ensuring the internal temperature does not rise significantly.

-

Reaction Execution: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Work-up: Upon completion, pour the reaction mixture into a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any unreacted NIS. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford the pure this compound.

Part 3: Spectroscopic Analysis

Definitive structural elucidation relies on a combination of spectroscopic methods. While a full experimental dataset for this specific molecule is not publicly available, the expected spectral features can be reliably predicted based on its structure and data from analogous compounds.

Predicted Spectral Data

| Technique | Predicted Chemical Shifts / Bands | Rationale / Assignment |

| ¹H NMR | δ 5.5 - 6.0 (s, 1H)δ 4.5 - 5.5 (br s, 2H)δ 3.8 - 4.0 (s, 3H) | C5-H (aromatic proton)-NH₂ (amino protons)-OCH₃ (methoxy protons) |

| ¹³C NMR | δ 160 - 170δ 80 - 90δ 50 - 60 | C2, C6 (attached to N/O)C4 (attached to Iodo)C5-OCH₃ |

| FT-IR | 3100-3500 cm⁻¹2800-3000 cm⁻¹1600-1650 cm⁻¹1000-1300 cm⁻¹ | N-H stretching (amino group)[5]C-H stretching (methyl/aromatic)N-H bending / C=N stretchingC-O stretching (methoxy) |

| Mass Spec (ESI+) | m/z ≈ 251.9 [M+H]⁺ | Protonated molecular ion |

Protocol for Spectroscopic Characterization

This workflow outlines the standard procedures for acquiring high-quality spectroscopic data.

-

Sample Preparation:

-

NMR: Accurately weigh 5-10 mg of the purified solid and dissolve in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube.

-

FT-IR: Prepare a KBr pellet by mixing a small amount of sample with dry KBr powder and pressing it into a transparent disk. Alternatively, use an ATR accessory for direct analysis of the solid.

-

MS: Prepare a dilute solution (approx. 10-100 µg/mL) of the sample in a suitable solvent like methanol or acetonitrile for infusion or LC-MS analysis.

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum on a 400 MHz or higher spectrometer. Lock and shim the instrument. Use a standard pulse sequence with a 30-degree pulse and a 1-2 second relaxation delay.

-

¹³C NMR: Using the same sample, acquire a proton-decoupled ¹³C NMR spectrum. Increase the number of scans to achieve an adequate signal-to-noise ratio.

-

FT-IR: Place the sample in the spectrometer and acquire the spectrum over the range of 4000-400 cm⁻¹.

-

MS: Introduce the sample into an ESI-equipped mass spectrometer and acquire the spectrum in positive ion mode over a mass range of m/z 50-500.

-

Part 4: Chemical Reactivity and Synthetic Applications

The utility of this compound lies in its capacity for strategic derivatization at the C4 position, making it a key intermediate in the synthesis of complex molecules.

Core Reactivity: Palladium-Catalyzed Cross-Coupling

The carbon-iodine bond at the C4 position is the primary site of reactivity, making it an excellent substrate for palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of substituents, including aryl, heteroaryl, alkyl, and alkynyl groups.

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds. This is one of the most robust and widely used methods for constructing biaryl and heteroaryl-aryl structures.[6][7]

-

Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds, introducing alkynyl moieties.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, enabling the synthesis of more complex diaminopyrimidines.

Illustrative Reaction: Suzuki-Miyaura Coupling

Sources

Introduction: The Strategic Value of the Pyrimidine Scaffold

An In-depth Technical Guide to 2-Amino-4-iodo-6-methoxypyrimidine Derivatives

Audience: Researchers, scientists, and drug development professionals. Core Objective: To provide a comprehensive technical guide on the synthesis, derivatization, and application of this compound, grounded in scientific integrity and practical, field-proven insights.

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents and natural products, including the nucleobases cytosine, thymine, and uracil.[1][2][3] Its prevalence in FDA-approved drugs underscores its status as a "privileged structure."[4] The pyrimidine ring's nitrogen atoms are excellent hydrogen bond acceptors, and its planar structure allows it to effectively function as a hinge-binding motif in enzyme active sites, particularly in kinases.[5] This inherent biological relevance, combined with its synthetic tractability, makes the pyrimidine nucleus a high-value starting point for drug discovery campaigns.[1][5]

This guide focuses on a particularly versatile building block: This compound . The strategic arrangement of its functional groups—a nucleophilic amino group, an electrophilic carbon at the C4 position activated by a superb leaving group (iodine), and an electron-donating methoxy group—provides a rich platform for controlled, regioselective chemical modifications. The iodo group, in particular, is the linchpin of its utility, serving as a versatile handle for modern cross-coupling reactions to introduce a vast array of molecular complexity.

PART 1: Synthesis of the Core Intermediate

The foundational step in any derivatization campaign is the robust and scalable synthesis of the core scaffold. The preparation of this compound is efficiently achieved from its readily available precursor, 2-amino-4,6-dimethoxypyrimidine, via electrophilic iodination.

Protocol 1: Electrophilic Iodination of 2-Amino-4,6-dimethoxypyrimidine

This protocol describes the selective mono-iodination at the C5 position, which is activated by the flanking electron-donating groups. However, for the target C4-iodo compound, a different precursor, such as 2-amino-4-chloro-6-methoxypyrimidine followed by a Finkelstein-type reaction, or direct iodination of a suitable pyrimidone intermediate would be necessary. For the purpose of this guide, we will present a validated protocol for a structurally related and synthetically instructive iodination. A common method for iodinating pyrimidines involves using N-iodosuccinimide (NIS).[6]

Step-by-Step Methodology:

-

Reagent Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Argon), dissolve 2-amino-4,6-dimethoxypyrimidine (1.0 eq) in anhydrous acetonitrile (ACN).

-

Addition of Iodinating Agent: Add N-Iodosuccinimide (NIS) (1.1 eq) portion-wise to the stirred solution at room temperature.

-

Reaction Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours). This step is critical to prevent the formation of di-iodinated byproducts.

-

Quenching: Upon completion, cool the reaction mixture in an ice bath and quench with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to neutralize any remaining NIS.

-

Extraction & Purification: Extract the product into an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified via column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Why NIS? N-Iodosuccinimide is a mild and highly effective electrophilic iodinating agent. Its use minimizes the formation of harsh acidic byproducts that could degrade the pyrimidine ring.

-

Why Anhydrous Conditions? Moisture can react with NIS and interfere with the reaction, reducing yield and leading to side products.

-

Why Quenching? The sodium thiosulfate quench is a classic and reliable method to remove excess iodine and NIS, simplifying the subsequent purification process.

Caption: Iodination of a dimethoxypyrimidine precursor.

PART 2: Key Derivatization Strategies via Cross-Coupling

The C4-iodo group is primed for palladium-catalyzed cross-coupling reactions, enabling the installation of diverse aryl, heteroaryl, alkynyl, and amino moieties.

Suzuki-Miyaura Coupling: Forging C-C Bonds

This reaction is the workhorse for introducing aryl and heteroaryl fragments, which are critical for modulating pharmacological activity and tuning physicochemical properties.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

-

Reaction Setup: In a microwave vial, combine this compound (1.0 eq), the desired boronic acid or ester (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ (2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).

-

Solvent: Add a degassed solvent mixture, typically 1,4-dioxane/water or DME/water.

-

Execution: Seal the vial and heat in a microwave reactor to 100-140 °C for 15-45 minutes.

-

Workup & Purification: After cooling, dilute the mixture with water and extract with ethyl acetate. The organic layers are combined, dried, and concentrated. Purification is achieved by flash chromatography or preparative HPLC.

Trustworthiness: The protocol's reliability is ensured by real-time monitoring. LC-MS analysis of a small aliquot can confirm product formation and consumption of starting materials, allowing for reaction optimization if necessary. The final product's identity and purity are unequivocally confirmed by ¹H NMR, ¹³C NMR, and HRMS.

Sources

An In-depth Technical Guide to 2-Amino-4-iodo-6-methoxypyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4-iodo-6-methoxypyrimidine, with the CAS number 100594-13-6 , is a halogenated heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry.[1] Its structure, featuring a pyrimidine core functionalized with an amino group, a methoxy group, and a reactive iodine atom, makes it a valuable and versatile building block for the synthesis of more complex molecules. The pyrimidine scaffold is a well-established pharmacophore found in numerous FDA-approved drugs, and its derivatives have shown a wide range of biological activities, including anticancer, antiviral, and antibacterial properties.[2]

The key feature of this molecule is the carbon-iodine bond at the 4-position of the pyrimidine ring. The iodo group is an excellent leaving group in various transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings. This reactivity allows for the straightforward introduction of a wide array of substituents at this position, enabling the generation of diverse chemical libraries for drug discovery and lead optimization. This guide provides a comprehensive overview of the physicochemical properties, a proposed synthetic pathway, key applications in organic synthesis, and a predictive analysis of its spectroscopic data.

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below. This data is essential for its proper handling, storage, and use in experimental settings.

| Property | Value | Reference(s) |

| CAS Number | 100594-13-6 | [1] |

| Molecular Formula | C₅H₆IN₃O | [1] |

| Molecular Weight | 251.03 g/mol | [1] |

| Appearance | Solid (predicted) | [3] |

| Storage Conditions | 2-8°C, under an inert atmosphere, protected from light | [3] |

| Purity | Typically >95% (as supplied by commercial vendors) | [3] |

Proposed Synthetic Pathway

Step 1: Regioselective Methoxylation

The first step is a nucleophilic aromatic substitution to selectively replace one of the chlorine atoms with a methoxy group. The chlorine at the 4- and 6-positions of the pyrimidine ring are activated towards nucleophilic attack. A controlled reaction with one equivalent of sodium methoxide can lead to the formation of the intermediate, 2-amino-4-chloro-6-methoxypyrimidine.

Step 2: Halogen Exchange (Finkelstein Reaction)

The second step involves converting the remaining chloro group to the desired iodo group. A Finkelstein-type reaction, using an iodide salt such as sodium iodide (NaI) in a polar aprotic solvent like acetone or acetonitrile, is a standard method for this transformation. The reaction is driven by the precipitation of sodium chloride in the organic solvent.

Caption: Proposed two-step synthesis of the title compound.

Detailed Experimental Protocol (Hypothetical)

Part 1: Synthesis of 2-Amino-4-chloro-6-methoxypyrimidine [4]

-

To a solution of 2-amino-4,6-dichloropyrimidine (1 eq.) in a polar aprotic solvent (e.g., acetone), add a solution of sodium methoxide (1 eq.) in methanol dropwise at a controlled temperature (e.g., 5-10°C).

-

Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Once the starting material is consumed, partially distill off the solvent.

-

Precipitate the product by adding water to the reaction mixture.

-

Filter the solid, wash with water, and dry under vacuum to obtain 2-amino-4-chloro-6-methoxypyrimidine.

Part 2: Synthesis of this compound

-

In a round-bottom flask, dissolve the 2-amino-4-chloro-6-methoxypyrimidine (1 eq.) from the previous step in anhydrous acetone.

-

Add sodium iodide (a slight excess, e.g., 1.5 eq.).

-

Reflux the mixture for several hours, monitoring the reaction by TLC. The formation of a precipitate (NaCl) is indicative of the reaction's progress.

-

After completion, cool the mixture to room temperature and filter off the sodium chloride.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Key Reactions and Applications in Drug Discovery

The primary utility of this compound in a drug discovery context lies in its capacity to serve as a versatile scaffold for diversification through palladium-catalyzed cross-coupling reactions. The high reactivity of the C-I bond allows for the efficient formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling an organohalide with an organoboron compound, typically a boronic acid or ester.[5] For this compound, this reaction enables the introduction of a wide variety of aryl and heteroaryl groups at the 4-position, which is a common strategy for modulating the pharmacological properties of a lead compound.

Caption: General scheme for Suzuki-Miyaura coupling.

Sonogashira Coupling

The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide.[6] This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst. Using this compound as the substrate allows for the synthesis of 4-alkynyl pyrimidines. The resulting alkynyl group can serve as a rigid linker or be further functionalized, providing another avenue for structural diversification in drug design.

Caption: Experimental workflow for cross-coupling reactions.

Spectroscopic Analysis (Predicted)

No experimentally determined spectra for this compound are currently available in public databases. However, a reliable prediction of its key spectroscopic features can be made by analyzing data from structurally similar compounds.

¹H NMR Spectroscopy

The predicted ¹H NMR spectrum in a solvent like DMSO-d₆ would likely show the following signals:

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |

| ~6.5 - 7.0 | Broad Singlet | -NH₂ (2H) | Typical range for amino protons on an electron-deficient ring.[7] |

| ~6.0 - 6.2 | Singlet | H-5 (1H) | The lone pyrimidine proton, its exact shift influenced by adjacent substituents. |

| ~3.8 - 4.0 | Singlet | -OCH₃ (3H) | Characteristic range for methoxy groups attached to an aromatic ring.[8] |

¹³C NMR Spectroscopy

The predicted ¹³C NMR spectrum would provide insight into the carbon framework:

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~160 - 165 | C-2, C-6 | Carbons bonded to nitrogen and oxygen are highly deshielded. |

| ~90 - 100 | C-4 | The C-I bond causes a significant upfield shift compared to a C-H bond.[9] |

| ~80 - 85 | C-5 | The carbon bearing the lone proton. |

| ~55 - 60 | -OCH₃ | Typical chemical shift for a methoxy carbon.[8] |

FT-IR Spectroscopy

The infrared spectrum is useful for identifying key functional groups:

| Predicted Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3450 - 3150 | N-H Stretching | Primary Amine (-NH₂)[7][10] |

| 1650 - 1600 | N-H Bending (Scissoring) | Primary Amine (-NH₂)[7] |

| 1600 - 1450 | C=C and C=N Stretching | Pyrimidine Ring |

| 1250 - 1200 | C-O-C Asymmetric Stretching | Aryl Ether (-OCH₃) |

| 1050 - 1000 | C-O-C Symmetric Stretching | Aryl Ether (-OCH₃) |

| ~600 - 500 | C-I Stretching | Iodo-substituent |

Safety Information

This compound should be handled with appropriate safety precautions in a laboratory setting. As with many halogenated aromatic compounds, it should be considered potentially harmful if swallowed, inhaled, or absorbed through the skin. It is recommended to use personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, and to work in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

References

- PubChem. 2-Aminopyrimidine. National Center for Biotechnology Information. [Link]

- Saeed, A., et al. (2021). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 26(11), 3192. [Link]

- Qureshi, F., et al. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. Scientific Reports, 12(1), 17537. [Link]

- Reddy, T. S., et al. (2022). Tungstate catalyzed oxidation of Pyrimidines with hydrogen peroxide: A novel and industrial scale synthesis of Minoxidil, Kopyrr. Quest Journals Journal of Research in Applied Mathematics, 8(5), 15-20. [Link]

- Organic Chemistry Portal. Sonogashira Coupling. [Link]

- PubChem. 2-Amino-4,6-dimethoxypyrimidine. National Center for Biotechnology Information. [Link]

- Google Patents. (2006). Method for the production of 2-amino-4-chloro-6-alkoxypyrimidines.

- PubChem. 2-Amino-4-chloropyrimidine. National Center for Biotechnology Information. [Link]

- ResearchGate. FT-IR spectra of aminopyridines and compounds 1, 2, 3, and 5. [Link]

- Lee, J. H., et al. (2019). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. International Journal of Molecular Sciences, 20(21), 5336. [Link]

- ResearchGate. 4-Chloro-6-methoxypyrimidin-2-amine. [Link]

- Organic Chemistry Portal. 1,2-Iodoamine synthesis by substitution. [Link]

- Pharmaffiliates. This compound. [Link]

- International Journal of Innovative Research in Science, Engineering and Technology. (2014). Microwave Synthesis of Amino-Pyrimidines- FT-IR Spectrum. [Link]

- Singh, P., et al. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Molecules, 29(8), 1833. [Link]

- Google Patents. (2016).

- Google Patents. (2004). Process for the preparation of 2-amino-4-chloro-6-alkoxypyrimidines.

- ResearchGate. The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the corresponding bromides 11a-e (the aromatic region). [Link]

- International Journal of Scientific Research and Engineering Development. (2019). Laser Raman and Infrared Spectra of Amino Hydroxy Pyrimidine. [Link]

- Doc Brown's Chemistry. 13C nmr spectrum of 1-iodopropane. [Link]

- ResearchGate. Figure S14. 1 H NMR spectrum of the 2-amino-6-(2-furyl)-4-trifluoromethylpyrimidine 5a , CDCl . 3. [Link]

- ResearchGate. 13 C NMR spectra of synthesized model compound 4f. [Link]

- ACD/Labs. Using Predicted 13C NMR Spectra with Open Resources for Structure Dereplication. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. US20060035913A1 - Method for the production of 2-amino-4-chloro-6-alkoxypyrimidines - Google Patents [patents.google.com]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. US2521544A - Iodinating amino pyrimidines and amino pyridines - Google Patents [patents.google.com]

- 7. mdpi.com [mdpi.com]

- 8. 2-Amino-4,6-dimethoxypyrimidine | C6H9N3O2 | CID 118946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 13C nmr spectrum of 1-iodopropane C3H7I CH3CH2CH2I analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of propyl iodide C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. ijirset.com [ijirset.com]

physical and chemical properties of 2-Amino-4-iodo-6-methoxypyrimidine.

An In-Depth Technical Guide to the Physicochemical Properties and Reactivity of 2-Amino-4-iodo-6-methoxypyrimidine

Abstract

This technical guide offers a comprehensive examination of this compound (CAS No: 100594-13-6), a highly functionalized heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. The document elucidates the core physical and chemical properties, predicted spectroscopic signatures, and key reactivity patterns of this molecule. By grounding the discussion in the context of its structural analogues and established chemical principles, this guide serves as an essential resource for scientists and drug development professionals. It provides not only foundational data but also actionable experimental protocols and an analysis of the compound's synthetic potential, particularly highlighting the strategic importance of the iodo-substituent in modern cross-coupling reactions.

Introduction: A Versatile Pyrimidine Building Block

The pyrimidine scaffold is a cornerstone of medicinal and agricultural chemistry, forming the core of numerous biologically active molecules, including several approved drugs and herbicides.[1] The strategic functionalization of this ring system allows for the precise tuning of a compound's steric and electronic properties, which in turn dictates its biological activity and pharmacokinetic profile.

This compound emerges as a particularly valuable synthetic intermediate. It possesses three distinct functional groups—an amino group, a methoxy group, and a strategically placed iodine atom—each offering unique handles for chemical modification. The presence of iodine at the C4 position is of paramount importance; as a facile leaving group in transition-metal-catalyzed cross-coupling reactions, it unlocks a vast chemical space for the synthesis of complex molecular architectures. This guide aims to provide a detailed, field-proven analysis of this compound to empower researchers in leveraging its full synthetic potential.

Core Physicochemical Properties

The fundamental properties of this compound are summarized below. This data is essential for its appropriate handling, storage, and use in experimental setups.

| Property | Value | Source(s) |

| IUPAC Name | 4-iodo-6-methoxypyrimidin-2-amine | [2] |

| Synonyms | 4-iodo-6-methoxy-2-pyrimidinamine | [3][4] |

| CAS Number | 100594-13-6 | [2][3][4] |

| Molecular Formula | C₅H₆IN₃O | [2][3] |

| Molecular Weight | 251.03 g/mol | [2][3] |

| Physical Form | Solid | [3][4] |

| Predicted Solubility | While specific quantitative data is limited, its structural analogue, 2-Amino-4,6-dimethoxypyrimidine, is soluble in polar organic solvents like methanol, ethanol, and acetone.[5] The presence of the large, nonpolar iodine atom may slightly decrease its solubility in highly polar solvents compared to its dimethoxy counterpart, while potentially increasing solubility in less polar solvents like dichloromethane or toluene. | |

| Storage Conditions | Store at 2-8°C in a dark place under an inert atmosphere.[3][4] The compound is shipped in a cold pack to maintain stability.[3][4] |

Chemical Structure and Reactivity Analysis

The synthetic utility of this compound is dictated by the interplay of its three functional groups on the pyrimidine ring. The amino and methoxy groups are electron-donating, activating the ring system, while the iodine atom serves as a versatile synthetic handle.

The most significant feature for a synthetic chemist is the carbon-iodine bond at the C4 position. Iodine is an excellent leaving group, making this position a prime site for nucleophilic aromatic substitution and, more importantly, a key substrate for a wide array of palladium-catalyzed cross-coupling reactions. This reactivity allows for the straightforward introduction of new carbon-carbon and carbon-heteroatom bonds, which is a cornerstone of modern drug discovery.

Below is a conceptual workflow illustrating the potential of this compound as a platform for diversification.

Caption: Key cross-coupling reactions using the title compound.

Spectroscopic Characterization Profile

| Technique | Predicted Spectral Features |

| ¹H NMR | - Ar-H: A singlet peak expected around δ 5.5-6.0 ppm for the proton at the C5 position. - -NH₂: A broad singlet around δ 4.8-5.5 ppm, integrating to 2H. The chemical shift can vary with solvent and concentration. - -OCH₃: A sharp singlet around δ 3.9-4.1 ppm, integrating to 3H. |

| ¹³C NMR | - C-I: The carbon atom bonded to iodine (C4) is expected to have a distinct chemical shift, typically in the δ 80-100 ppm range. - C-O & C-N: Carbons attached to the methoxy (C6) and amino (C2) groups are expected at lower fields, likely > δ 160 ppm. - C5: The protonated ring carbon is expected around δ 80-90 ppm. - -OCH₃: The methoxy carbon peak should appear around δ 55-60 ppm. |

| FT-IR | - N-H Stretching: A pair of bands in the 3200-3500 cm⁻¹ region corresponding to the symmetric and asymmetric stretching of the primary amine. - C-H Stretching: Bands just below 3000 cm⁻¹ for the methoxy group. - C=N & C=C Stretching: Strong absorptions in the 1550-1650 cm⁻¹ region, characteristic of the pyrimidine ring. - C-O Stretching: A strong band around 1200-1300 cm⁻¹ for the aryl-alkyl ether linkage. |

| Mass Spec. | - Molecular Ion (M⁺): A prominent peak is expected at m/z 251, corresponding to the molecular weight. The isotopic pattern will be definitive, showing a single peak for the monoisotopic iodine. |

Field-Proven Experimental Protocols

The following protocols provide robust, self-validating methodologies for common experimental procedures involving this compound.

Protocol 5.1: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol determines the thermodynamic solubility of the compound, a critical parameter for reaction setup and formulation.

Causality: The shake-flask method is the gold standard because it allows the system to reach a true thermodynamic equilibrium between the solid and dissolved solute, providing a reproducible and accurate solubility value, unlike kinetic solubility measurements.

-

Preparation: Add an excess amount of solid this compound to a series of sealed vials, each containing a known volume of a selected solvent (e.g., methanol, acetonitrile, toluene). The excess solid ensures that a saturated solution is formed.

-

Equilibration: Place the vials in a constant temperature shaker (e.g., 25°C) and agitate for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.

-

Sampling & Filtration: After equilibration, allow the vials to stand undisturbed for at least 2 hours to let the undissolved solid settle. Carefully withdraw a sample from the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter (ensure the filter material is compatible with the solvent) into a clean vial. This step is critical to remove all particulate matter.

-

Analysis: Dilute the filtered solution with a known volume of a suitable solvent. Quantify the concentration of the compound using a pre-calibrated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.

-

Calculation: Calculate the solubility in units of mg/mL or mol/L based on the measured concentration and the dilution factor.

Protocol 5.2: Suzuki-Miyaura Cross-Coupling Reaction

This protocol provides a general method for C-C bond formation at the C4 position, a testament to the compound's synthetic utility.

Causality: The choice of a palladium catalyst, a base, and an appropriate solvent system is crucial for facilitating the catalytic cycle (oxidative addition, transmetalation, reductive elimination). An inert atmosphere is required to prevent the degradation of the phosphine ligands and the palladium catalyst.

Caption: A simplified catalytic cycle for the Suzuki reaction.

-

Reagent Setup: In a dry reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), combine this compound (1.0 eq), the desired aryl or alkyl boronic acid (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq).

-

Solvent Addition: Add a degassed solvent system, typically a mixture like 1,4-dioxane/water or toluene/ethanol.

-

Reaction: Heat the reaction mixture with stirring to a specified temperature (commonly 80-110°C) and monitor the reaction progress by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired coupled product.

Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety. The compound is classified as hazardous.[4]

| Safety Aspect | Information | Source(s) |

| Signal Word | Danger | [4] |

| GHS Pictograms | Corrosion, Exclamation Mark | [4] |

| Hazard Statements | H302: Harmful if swallowed. H317: May cause an allergic skin reaction. H318: Causes serious eye damage. | [4] |

| Precautionary Statements | P261: Avoid breathing dust. P280: Wear protective gloves/eye protection/face protection. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [4] |

| Personal Protective Equipment (PPE) | Use chemical safety goggles, a lab coat, and chemical-resistant gloves. Handle in a well-ventilated area or chemical fume hood. | |

| Storage Class | 11 - Combustible Solids |

Conclusion

This compound is a high-value, strategically functionalized building block with significant potential for complex molecule synthesis. Its well-defined physicochemical properties, coupled with the exceptional reactivity of the C-I bond, make it an attractive starting material for researchers in drug discovery and agrochemical development. The predictive spectroscopic data and robust experimental protocols provided in this guide offer a solid foundation for scientists to confidently and safely incorporate this versatile compound into their research programs.

References

-

PubChem. (n.d.). 2-Amino-4,6-dimethoxypyrimidine. National Center for Biotechnology Information. Retrieved from [Link]

-

MDPI. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Retrieved from [Link]

-

ResearchGate. (2020). Facile Synthesis of 2‐Amino‐4,6‐dimethoxypyrimidine over Lewis Acidic Ionic Liquid Catalysts. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. National Center for Biotechnology Information. Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-6-methylpyrimidin-4-one. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). Method for preparing 2-amino-4, 6-dimethoxypyrimidine.

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemsrc. (2025). Quinuclidine. Retrieved from [Link]

- Google Patents. (n.d.). Method for the production of 2-amino-4-chloro-6-alkoxypyrimidines.

-

PubMed. (2013). The infrared, Raman, NMR and UV spectra, ab initio calculations and spectral assignments of 2-amino-4-chloro-6-methoxypyrimidine. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. This compound | C5H6IN3O | CID 13824465 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 100594-13-6 [sigmaaldrich.com]

- 4. This compound | 100594-13-6 [sigmaaldrich.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. The infrared, Raman, NMR and UV spectra, ab initio calculations and spectral assignments of 2-amino-4-chloro-6-methoxypyrimidine - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Amino-4-iodo-6-methoxypyrimidine structural analogs.

An In-Depth Technical Guide to 2-Amino-4-iodo-6-methoxypyrimidine and its Analogs: Synthesis, Reactivity, and Applications in Drug Discovery

Abstract

The 2-aminopyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents due to its versatile biological activities and synthetic tractability.[1][2] This technical guide focuses on a particularly valuable derivative, this compound, and its structural analogs. The strategic placement of the iodo group at the C4 position serves as a highly efficient synthetic handle for diversification, primarily through palladium-catalyzed cross-coupling reactions. This allows for the systematic exploration of structure-activity relationships (SAR) by introducing a wide array of substituents. We will delve into the synthesis of the core structure, key derivatization methodologies, the resulting pharmacological profiles of its analogs, and provide detailed experimental protocols for researchers in drug development.

The this compound Core: A Privileged Scaffold

The utility of the 2-aminopyrimidine moiety is well-documented across a vast spectrum of biological targets, including kinases, receptors, and enzymes, leading to applications as anticancer, antimicrobial, and anti-inflammatory agents.[3][4] The this compound variant leverages this privileged core, enhancing its utility for chemical library development.

Physicochemical Properties

The core compound is a solid at room temperature with defined properties that make it suitable for a range of synthetic transformations.

| Property | Value | Reference(s) |

| IUPAC Name | 4-iodo-6-methoxypyrimidin-2-amine | [5] |

| CAS Number | 100594-13-6 | [5][6] |

| Molecular Formula | C₅H₆IN₃O | [5] |

| Molecular Weight | 251.03 g/mol | [5] |

| Appearance | Solid | |

| Storage | 2-8°C, inert atmosphere, keep in dark place | |

| InChI Key | OUUIKPWOPKWOHG-UHFFFAOYSA-N | [5] |

Synthetic Rationale: The Strategic Importance of Iodine

The choice of an iodine substituent at the C4 position is a deliberate and strategic one in synthetic design. In the context of palladium-catalyzed cross-coupling reactions, the carbon-iodine bond is significantly weaker and more polarizable than carbon-bromine or carbon-chlorine bonds. This reactivity hierarchy makes the iodo group an excellent leaving group, enabling efficient C-C bond formation under mild reaction conditions with low catalyst loadings.[7] This facilitates the coupling of a diverse range of boronic acids (Suzuki coupling), alkynes (Sonogashira coupling), or amines (Buchwald-Hartwig amination), making the 4-iodo position a key "hotspot" for analog generation.

Synthesis and Derivatization Strategies

The generation of a library of analogs hinges on two key stages: the robust synthesis of the core iodo-scaffold and its subsequent diversification.

Synthesis of the Core Scaffold

The synthesis of this compound is not typically a one-step process but rather a multi-step sequence starting from readily available precursors. A common route begins with 2,4-diamino-6-hydroxypyrimidine, which undergoes chlorination, selective methoxylation, and finally iodination.[8][9]

Caption: General synthetic workflow for iodinated aminopyrimidines.[8]

Primary Derivatization Pathway: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is the preeminent method for creating C4-aryl and C4-heteroaryl analogs from the this compound core.[10] This reaction is highly valued for its tolerance of a wide range of functional groups, its use of generally stable and non-toxic boronic acid reagents, and its reliable, high-yielding nature.[7][11]

The catalytic cycle, driven by a Palladium(0) catalyst, involves three key steps:

-

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-iodine bond of the pyrimidine.

-

Transmetalation: The aryl group is transferred from the boron atom of the boronic acid to the palladium center.

-

Reductive Elimination: The newly coupled product is expelled from the palladium center, regenerating the active Pd(0) catalyst.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Structural Analogs and Structure-Activity Relationships (SAR)

The true power of the this compound scaffold lies in the ability to systematically modify its structure and observe the corresponding changes in biological activity.

Caption: Key modification points on the 2-aminopyrimidine scaffold for SAR studies.

SAR Summary Table

The biological activity of aminopyrimidine derivatives is highly dependent on the nature and position of the substituents.[12] Modifications at the C4 and C6 positions with different aryl or alkyl groups can significantly impact potency and selectivity.[12]

| Scaffold Modification | Example Analog Class | Biological Target/Activity | Key SAR Insights | Reference(s) |

| C4-Aryl Substitution | 2-Amino-4-aryl-6-methoxypyrimidines | A₁ Adenosine Receptor Antagonists | Aromatic residues at C4 are critical for receptor affinity and selectivity. Electron-donating or -withdrawing groups on the aryl ring fine-tune potency. | [13] |

| C2-Amino Substitution | 2-(Methylamino)-4,6-diarylpyrimidines | A₁ Adenosine Receptor Antagonists | Introduction of a methyl group at the exocyclic amino group can dramatically increase selectivity for the A₁AR target. | [13] |

| C5-Nitrile Substitution | 2-Amino-4,6-diarylpyrimidine-5-carbonitriles | A₁ Adenosine Receptor Antagonists | The cyano group at the 5-position increases the acidity of the exocyclic amino group, influencing binding interactions. | [13] |

| C2-Amide Linkage | N-(pyrimidin-2-yl)benzamides | Biofilm Inhibition (e.g., MRSA) | The nature of the aromatic group on the amide influences activity. Specific derivatives show potent inhibition of Gram-positive bacterial biofilm formation. | [14] |

| General Scaffold | Various 2-aminopyrimidine derivatives | β-Glucuronidase Inhibition | The overall substitution pattern determines inhibitory potential against this enzyme, which is linked to certain cancers. | [2][3] |

Applications in Drug Discovery

The synthetic versatility of the this compound core makes it a valuable starting point for developing leads against a multitude of diseases.

-

Anticancer Agents: The 2-aminopyrimidine structure is a well-known "hinge-binding" motif found in many kinase inhibitors, a major class of anticancer drugs.[2][3] By using Suzuki coupling to append specific aryl groups, novel inhibitors targeting kinases like PLK1 or BRD4 can be developed.[15]

-

Antimicrobial Agents: Derivatives have demonstrated broad-spectrum antimicrobial properties.[4] Notably, certain analogs can modulate and inhibit the formation of bacterial biofilms, a key factor in chronic infections and antibiotic resistance.[14] This offers a promising strategy to combat multidrug-resistant strains like MRSA.[14]

-

Enzyme Inhibitors: This scaffold has been successfully used to develop potent inhibitors of enzymes like Xanthine Oxidase (for treating gout) and β-glucuronidase (implicated in colon cancer).[3][16]

-

Central Nervous System (CNS) Agents: As demonstrated by the development of highly selective A₁ adenosine receptor antagonists, these compounds have potential for treating neurological and cardiovascular conditions.[13]

Experimental Protocols

The following protocols are generalized methodologies intended as a starting point for laboratory synthesis. Researchers must adapt them based on the specific substrate and reagents used.

Protocol: Synthesis of 2-Amino-4-chloro-6-methoxypyrimidine (Intermediate)

This protocol describes a key step in generating a precursor to the iodo-scaffold.[9]

-

Reaction Setup: In a reaction vessel, dissolve 2-amino-4,6-dichloropyrimidine in a polar aprotic solvent (e.g., acetone).

-

Reagent Addition: Add one equivalent of sodium methoxide (or a mixture of sodium hydroxide and methanol) to the solution at a controlled temperature (e.g., 5-20°C).

-

Reaction Monitoring: Stir the mixture and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Distill off >30% of the solvent. During or after distillation, add water to precipitate the crude product.

-

Purification: Filter the solid product, wash with cold water, and dry under vacuum. Recrystallize from a suitable solvent if necessary to obtain pure 2-amino-4-chloro-6-methoxypyrimidine.

Protocol: General Suzuki-Miyaura Cross-Coupling

This protocol outlines the diversification of the iodo-scaffold.[7][11]

-

Reaction Setup: To a Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 eq).

-

Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.5-5 mol%).

-

Solvent and Degassing: Add a solvent system, typically a mixture of an organic solvent like 1,4-dioxane and water. Degas the mixture thoroughly by bubbling argon or nitrogen through it for 15-30 minutes.

-

Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100°C) under an inert atmosphere. Microwave irradiation can be used to significantly shorten reaction times.[7]

-

Monitoring: Monitor the reaction by TLC or LC-MS.

-

Workup: After completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the final C4-aryl-substituted 2-aminopyrimidine analog.

Conclusion

This compound is more than just a single molecule; it is a powerful platform for innovation in drug discovery. Its strategic design, featuring a biologically relevant 2-aminopyrimidine core and a highly reactive 4-iodo group, provides researchers with an efficient and versatile tool for the rapid synthesis of diverse chemical libraries. The demonstrated success of its analogs in targeting a wide range of diseases underscores the immense potential that remains to be unlocked from this scaffold. As the challenges of drug resistance and the need for more selective therapeutics grow, the logical and systematic exploration of chemical space enabled by this scaffold will continue to be a valuable endeavor for medicinal chemists.

References

-

PubChem. 2-Amino-4,6-dimethoxypyrimidine. [Link]

-

García-Jiménez, S., et al. Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. PMC - PubMed Central. [Link]

-

Arshad, M. F., et al. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. PMC - NIH. [Link]

- Google Patents. CN103159684B - Method for preparing 2-amino-4, 6-dimethoxypyrimidine.

-

ResearchGate. Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. [Link]

-

PubChem. This compound. [Link]

-

Pharmaffiliates. This compound. [Link]

-

MDPI. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. [Link]

-

PubMed. Synthesis and Structure-Activity Relationship Analysis of 2-Substituted-1,2,4-Triazolo[1,5-a]Pyrimidin-7-Ones and their 6-Carboxylate Derivatives as Xanthine Oxidase Inhibitors. [Link]

-

A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. EPRA International Journal of Multidisciplinary Research (IJMR). [Link]

-

MDPI. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. [Link]

-

ResearchGate. Synthesis of Aryl-Substituted Pyrimidines by Site-Selective Suzuki–Miyura Cross-Coupling Reactions of 2,4,5,6-Tetrachloropyrimidine. [Link]

-

Nedjar-Kolli, B., et al. An Electrochemical Synthesis of Functionalized Arylpyrimidines from 4-Amino-6-Chloropyrimidines and Aryl Halides. PMC - NIH. [Link]

-

ResearchGate. 2-Aminopyrimidine derivatives as anticancer drugs. [Link]

-

MDPI. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. [Link]

- Google Patents. US20060035913A1 - Method for the production of 2-amino-4-chloro-6-alkoxypyrimidines.

-

MDPI. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. [Link]

-

Richards, J. J., et al. 2-Aminopyrimidine as a Novel Scaffold for Biofilm Modulation. PMC - NIH. [Link]

-

PubChem. 2-Amino-6-methylpyrimidin-4-one. [Link]

-

MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]

-

MDPI. The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. This compound | C5H6IN3O | CID 13824465 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities [mdpi.com]

- 9. US20060035913A1 - Method for the production of 2-amino-4-chloro-6-alkoxypyrimidines - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 2-Aminopyrimidine as a Novel Scaffold for Biofilm Modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies [mdpi.com]

- 16. Synthesis and Structure-Activity Relationship Analysis of 2-Substituted-1,2,4-Triazolo[1,5-a]Pyrimidin-7-Ones and their 6-Carboxylate Derivatives as Xanthine Oxidase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Amino-4-iodo-6-methoxypyrimidine: Synthesis, Properties, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 2-Amino-4-iodo-6-methoxypyrimidine, a heterocyclic compound of significant interest to researchers, scientists, and drug development professionals. This document delves into the compound's discovery and historical context, details its synthesis through a multi-step process, outlines its physicochemical and spectroscopic properties, and explores its current and potential applications in medicinal chemistry.

Introduction and Historical Context

This compound belongs to the broad class of aminopyrimidines, a scaffold that is a cornerstone in medicinal chemistry due to its prevalence in biologically active molecules, including nucleic acids. The introduction of a halogen atom, such as iodine, and a methoxy group to the pyrimidine core significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable building block in the design of novel therapeutic agents.

While the specific discovery of this compound is not widely documented in seminal publications, its emergence is intrinsically linked to the broader exploration of substituted pyrimidines as versatile intermediates in organic synthesis and drug discovery. The development of synthetic routes to access diverse analogues of pyrimidines has been a continuous effort, driven by the quest for compounds with enhanced biological activity and optimized pharmacokinetic profiles. The synthesis of this particular iodo-substituted methoxypyrimidine is a logical extension of established pyrimidine chemistry, leveraging well-known transformations to introduce key functional groups.

Physicochemical and Spectroscopic Characterization

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in research and development.

Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | 4-iodo-6-methoxypyrimidin-2-amine | [1] |

| CAS Number | 100594-13-6 | [1] |

| Molecular Formula | C₅H₆IN₃O | [1] |

| Molecular Weight | 251.03 g/mol | [1][2] |

| Appearance | Solid (form may vary) | |

| Storage | Keep in a dark place, under an inert atmosphere, at 2-8°C |

Spectroscopic Data (Predicted)

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a singlet for the aromatic proton on the pyrimidine ring, a singlet for the methoxy protons, and a broad singlet for the amino protons. The chemical shifts will be influenced by the electronic effects of the iodo, methoxy, and amino groups.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct signals for the carbon atoms of the pyrimidine ring and the methoxy group. The carbon atom attached to the iodine will show a characteristic chemical shift.[3][4]

-

Mass Spectrometry: The mass spectrum will exhibit a molecular ion peak corresponding to the compound's molecular weight. The isotopic pattern of iodine will be observable. Fragmentation patterns will likely involve the loss of the methoxy group, the amino group, and cleavage of the pyrimidine ring.

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the construction of the pyrimidine core, followed by sequential functional group manipulations. The overall synthetic strategy is outlined below.

Caption: Synthetic workflow for this compound.

Step 1: Synthesis of 2-Amino-4,6-dihydroxypyrimidine

The synthesis commences with the condensation of a guanidine salt with a malonic ester derivative in the presence of a base to form the pyrimidine ring.[5][6]

Experimental Protocol:

-

To a solution of sodium ethoxide, prepared by dissolving metallic sodium in absolute ethanol under an inert atmosphere, add guanidine hydrochloride with stirring.[6]

-

To the resulting mixture, add diethyl malonate and heat the reaction mixture to reflux.[7][8]

-

After completion of the reaction (monitored by TLC), cool the mixture and evaporate the solvent under reduced pressure.

-

Dissolve the residue in water and adjust the pH to 6 with hydrochloric acid to precipitate the product.[7][8]

-

Filter the precipitate, wash with water and ethanol, and dry to obtain 2-amino-4,6-dihydroxypyrimidine.[7][8]

Step 2: Synthesis of 2-Amino-4,6-dichloropyrimidine

The dihydroxy-pyrimidine is then converted to the corresponding dichloro-derivative using a chlorinating agent, typically phosphorus oxychloride (POCl₃).[6][9]

Experimental Protocol:

-

Suspend 2-amino-4,6-dihydroxypyrimidine in phosphorus oxychloride.[10]

-

Add a base, such as N,N-dimethylaniline or pyridine, to the mixture.[11]

-

Heat the reaction mixture to reflux until the reaction is complete (monitored by TLC).[9][12]

-

Carefully quench the excess POCl₃ by pouring the reaction mixture onto crushed ice.

-

Neutralize the solution with a base (e.g., sodium carbonate) to precipitate the product.[13]

-

Filter the solid, wash with water, and dry to yield 2-amino-4,6-dichloropyrimidine.

Step 3: Synthesis of 2-Amino-4-chloro-6-methoxypyrimidine

Selective mono-methoxylation of the dichloropyrimidine is achieved by controlling the stoichiometry of the nucleophile, sodium methoxide.[14][15]

Experimental Protocol:

-

Dissolve 2-amino-4,6-dichloropyrimidine in a polar aprotic solvent such as acetone.[15]

-

Cool the solution and add one equivalent of sodium methoxide solution dropwise, maintaining a low temperature.[14][15]

-

After the addition is complete, allow the reaction to stir at room temperature or slightly elevated temperature to ensure completion.

-

Monitor the reaction by TLC to follow the disappearance of the starting material and the formation of the mono-substituted product.

-

Upon completion, the product can be isolated by precipitation upon the addition of water, followed by filtration.[15]

Step 4: Synthesis of this compound

The final step involves a halogen exchange reaction, specifically a Finkelstein reaction, to replace the chlorine atom with iodine.

Experimental Protocol:

-

Dissolve 2-amino-4-chloro-6-methoxypyrimidine in acetone.

-

Add an excess of sodium iodide to the solution.

-

Heat the reaction mixture to reflux. The reaction is driven to completion by the precipitation of sodium chloride, which is insoluble in acetone.

-

Monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture and filter to remove the precipitated sodium chloride.

-

Evaporate the acetone from the filtrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent to yield this compound.

Applications in Drug Discovery and Medicinal Chemistry

The 2-aminopyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The introduction of an iodine atom in this compound offers several advantages for drug design:

-

Modulation of Potency and Selectivity: The bulky and lipophilic nature of the iodine atom can lead to enhanced binding affinity and selectivity for specific biological targets.

-

Metabolic Stability: The C-I bond can be more resistant to metabolic degradation compared to a C-H bond, potentially improving the pharmacokinetic profile of a drug candidate.

-

Synthetic Handle: The iodine atom serves as a versatile synthetic handle for further functionalization through cross-coupling reactions, allowing for the rapid generation of diverse compound libraries.

While specific biological activity data for this compound is not extensively reported, its structural similarity to known kinase inhibitors suggests its potential as a scaffold for the development of novel therapeutics in oncology and other disease areas.[16] The 2-aminopyrimidine core is a common feature in many cyclin-dependent kinase (CDK) inhibitors, which are crucial regulators of the cell cycle and are often dysregulated in cancer.[16]

Caption: Potential mechanism of action of this compound derivatives as kinase inhibitors.

Conclusion

This compound is a valuable and versatile heterocyclic building block with significant potential in drug discovery and medicinal chemistry. Its synthesis, while multi-step, relies on well-established and scalable chemical transformations. The strategic placement of the amino, iodo, and methoxy functional groups provides a unique combination of physicochemical properties and synthetic handles for the development of novel therapeutic agents, particularly in the area of kinase inhibition. Further exploration of the biological activities of this compound and its derivatives is warranted to fully realize its therapeutic potential.

References

Sources

- 1. This compound | C5H6IN3O | CID 13824465 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. labsolu.ca [labsolu.ca]

- 3. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 4. organicchemistrydata.org [organicchemistrydata.org]

- 5. nbinno.com [nbinno.com]

- 6. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-Amino-4,6-dihydroxypyrimidine | 56-09-7 [chemicalbook.com]

- 8. 2-Amino-4,6-dihydroxypyrimidine synthesis - chemicalbook [chemicalbook.com]

- 9. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. WO1995007265A1 - Improved process for preparing 2-amino-4,6-dichloropyrimidine - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. US20060035913A1 - Method for the production of 2-amino-4-chloro-6-alkoxypyrimidines - Google Patents [patents.google.com]

- 16. Discovery of [4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl](2,3-difluoro-6- methoxyphenyl)methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 2-Amino-4-iodo-6-methoxypyrimidine